molecular formula C9H9BrF2O B1415222 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene CAS No. 1861177-37-8

2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene

Cat. No. B1415222
CAS RN: 1861177-37-8
M. Wt: 251.07 g/mol
InChI Key: CDWILIDNHPIYBY-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene (DBEMB) is an organic compound with a wide range of applications in organic and medicinal chemistry. It is a colorless liquid with a strong, pungent odor and a boiling point of 114°C. DBEMB is used as a reagent in a variety of organic synthesis reactions and as a starting material for the synthesis of a variety of pharmaceuticals. It has been studied for its potential use in the synthesis of a variety of drugs, including anti-inflammatory agents, anticoagulants, and antibiotics.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Synthesis of Analogous Compounds

    Similar compounds like 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene have been synthesized, showcasing the feasibility of producing brominated derivatives, which are pivotal in creating more complex molecular structures (Aitken et al., 2016).

  • Intermediate in Medicinal and Pharmaceutical Agents

    Derivatives such as 1-Bromo-2,4-dinitrobenzene, synthesized from bromobenzene, serve as intermediates in the development of medicinal and pharmaceutical agents, indicating the potential role of brominated benzene derivatives in drug synthesis (Xuan et al., 2010).

  • Precursors for Organic Transformations

    1,2-Dibromobenzenes, closely related to the compound , are highlighted for their value as precursors in various organic transformations, particularly in reactions involving the formation of benzynes (Diemer et al., 2011).

Material Science and Engineering

  • Development of Functional Materials

    The synthesis of compounds like 1-(2-Bromoethoxy)-4-nitrobenzene, used as intermediates in producing materials like dofetilide, underscores the significance of bromo-substituted benzene compounds in material science and the development of functional materials (Zhai Guang-xin, 2006).

  • Thermochemical Applications

    Bromo- and iodo-substituted methylbenzenes, including compounds similar to 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene, have been studied for their vapor pressures and thermochemical properties, indicating their potential application in thermochemical processes (Verevkin et al., 2015).

  • Electrochemical Fluorination

    Studies on the electrochemical fluorination of aromatic compounds, including halobenzenes, demonstrate the intricate reactions and side-reactions that can occur, providing a foundation for understanding the electrochemical behavior of similar bromo-fluoro compounds (Horio et al., 1996).

Energy and Battery Technology

  • Lithium-Ion Battery Additives: Bromo-fluoromethoxybenzene derivatives have been studied as bi-functional electrolyte additives for lithium-ion batteries, showing capabilities to enhance battery safety and performance, suggesting potential applications for this compound in energy storage technologies (Zhang Qian-y, 2014).

Mechanism of Action

properties

IUPAC Name

2-bromo-4-(2,2-difluoroethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWILIDNHPIYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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